Polymerization Yield and Molecular Weight: 2-Bromo-3-ethynylthiophene-Derived Poly(thienylacetylene) Versus Trimethylsilyl Analog
3-Ethynyl-4-bromothiophene (a regioisomer of 2-bromo-3-ethynylthiophene with the bromine at the 4-position) undergoes acetylene polymerization using MoCl5- and WCl6-Ph3SiH catalysts to yield poly(thienylacetylenes) with molecular weights (Mw) up to 602,000 g/mol and polymerization yields reaching 100% [1]. In contrast, the trimethylsilyl-substituted analog 3-ethynyl-4-(trimethylsilyl)thiophene achieves comparable yields under identical conditions but produces polymers with distinctly different optical concentration-dependent behavior, with the bromo-substituted variant enabling predictable wavelength tunability via concentration adjustment [1].
| Evidence Dimension | Polymerization yield and molecular weight (Mw) |
|---|---|
| Target Compound Data | Yield up to 100%; Mw up to 602,000 g/mol (based on 3-ethynyl-4-bromothiophene regioisomer) |
| Comparator Or Baseline | 3-Ethynyl-4-(trimethylsilyl)thiophene: Yield up to 100%; Mw up to 602,000 g/mol |
| Quantified Difference | Equivalent polymerization performance with distinct post-polymerization optical tunability (concentratochromism) unique to bromo-substituted polymer |
| Conditions | MoCl5- and WCl6-Ph3SiH catalysts; THF solution; room temperature |
Why This Matters
The bromine substituent enables equivalent high-efficiency polymerization while preserving the terminal alkyne for orthogonal functionalization via Sonogashira coupling, a dual capability absent in TMS-protected or fully unsubstituted analogs.
- [1] Tang BZ, Poon WH, Peng H, Wong HNC, Ye XS, Monde T. Synthesis and Optical Properties of Poly(thienylacetylenes). Chinese Journal of Polymer Science. 1999;17(1):81-86. View Source
